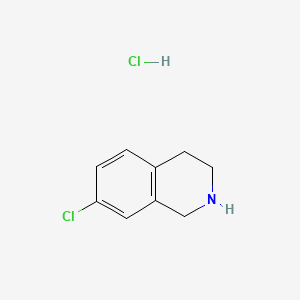

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

The exact mass of the compound 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIAIXMUSSACDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503765 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73075-45-3 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride for Researchers and Drug Development Professionals

Introduction

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and development. Its rigid tetrahydroisoquinoline scaffold, substituted with a chlorine atom, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.[1][2] This guide offers an in-depth exploration of its core physicochemical properties, synthetic routes, reactivity profile, and applications, providing researchers and drug development professionals with the critical information needed to effectively utilize this versatile compound. The hydrochloride salt form enhances its solubility, a crucial attribute for its application in various biological assays and drug formulation processes.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is fundamental to its handling, characterization, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁Cl₂N | [1] |

| Molecular Weight | 204.10 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 213-214.5 °C | [3] |

| CAS Number | 73075-45-3 | [1] |

| Solubility | The hydrochloride salt form enhances its solubility in aqueous solutions. | [2] |

| pKa | Not experimentally determined in the provided search results. The basicity of the secondary amine is a key feature for its reactivity and salt formation. | |

| Storage | Store at room temperature under an inert atmosphere. | [1] |

Spectroscopic Data:

While specific spectra for 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride were not found in the search results, the expected spectroscopic characteristics can be inferred from the structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the chlorine substituent. The aliphatic protons of the tetrahydroisoquinoline core would appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The aliphatic carbons would resonate in the upfield region of the spectrum.

-

FTIR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀ClN), along with characteristic fragmentation patterns of tetrahydroisoquinoline derivatives, such as the loss of substituents or ring fragmentation. The isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl and ³⁷Cl) would be observable for chlorine-containing fragments.

Synthesis and Reactivity

The synthesis of the 7-Chloro-1,2,3,4-tetrahydroisoquinoline core is most commonly achieved through the Pictet-Spengler reaction . This powerful reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Pictet-Spengler Synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline

This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction.

Materials:

-

3-Chloro-phenethylamine

-

Formaldehyde (or a formaldehyde equivalent such as paraformaldehyde)

-

Strong acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

-

Anhydrous solvent (e.g., toluene, xylene)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-phenethylamine in the chosen anhydrous solvent.

-

Addition of Reagents: Add formaldehyde (or paraformaldehyde) to the solution.

-

Acid Catalysis: Slowly add the strong acid catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Causality Behind Experimental Choices:

-

The use of a strong acid is crucial to catalyze the formation of the electrophilic iminium ion intermediate, which is necessary for the subsequent intramolecular electrophilic aromatic substitution.[4][5]

-

Anhydrous conditions are preferred to prevent side reactions and ensure the efficiency of the acid catalyst.

-

Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization step.

Reactivity Profile

The reactivity of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is primarily dictated by the secondary amine and the chlorinated aromatic ring.

-

N-Functionalization: The secondary amine is nucleophilic and readily undergoes a variety of reactions:

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. These derivatives themselves have been explored for their pharmacological activities.

-

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces substituents on the nitrogen atom.

-

-

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 7-position. These reactions significantly enhance the molecular diversity that can be generated from this scaffold. Examples of such reactions include:

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond, enabling the introduction of various amine groups at the 7-position.

-

Suzuki Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling with boronic acids.

-

Heck Coupling: This reaction allows for the introduction of alkenyl groups.

-

Applications in Drug Discovery and Development

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting the central nervous system and cardiovascular diseases.[1] Its rigid structure allows for the precise positioning of functional groups to interact with biological targets.

While specific drug examples directly synthesized from 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride are not extensively detailed in the provided search results, the tetrahydroisoquinoline core is a well-established pharmacophore found in a variety of approved drugs and clinical candidates. The chloro-substituent offers a versatile point for modification to optimize pharmacokinetic and pharmacodynamic properties.

The general applications of this scaffold include its use as an intermediate in the synthesis of compounds with potential therapeutic activities for:

-

Neurological Disorders: Including depression, anxiety, and Parkinson's disease.[1]

-

Cardiovascular Conditions: As evidenced by the investigation of related N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as bradycardic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Hazard Identification:

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its well-defined structure, coupled with the reactivity of its secondary amine and the potential for functionalization at the chloro-position, provides a robust platform for the synthesis of diverse and complex molecules with a wide range of potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel therapeutics.

References

- 7-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE - ChemicalBook. (URL not available)

- 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride - MySkinRecipes. (URL not available)

- Pictet-Spengler Isoquinoline Synthesis. (URL not available)

- Synthesis of moxifloxacin - ChemicalBook. (URL not available)

- 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride - Chem-Impex. (URL not available)

- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Rel

- Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - DE. (URL not available)

- Synthetic method of levofloxacin - CN114478573A - Google P

- wo2008059223 - process for the synthesis of moxifloxacin hydrochloride. (URL not available)

- 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 98% - Fisher Scientific. (URL not available)

- EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google P

- Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC - PubMed Central. (URL not available)

- CN102850377A - Preparation method of levofloxacin hydrochloride - Google P

- An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purific

- WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google P

- US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google P

- KR20150048920A - Process for the synthesis of moxifloxacin hydrochloride - Google P

- Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (URL not available)

- Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry. (URL not available)

- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (URL not available)

- (a) Representative FTIR spectrum for a sample showing all C-O-H species...

- 1,2,3,4-tetrahydroisoquinoline hydrochloride(14099-81-1) 1 h nmr - ChemicalBook. (URL not available)

- Isoquinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. (URL not available)

- Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline deriv

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL not available)

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (URL not available)

- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL not available)

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL not available)

- 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 95% - Lab-Chemicals.Com. (URL not available)

- mass spectra - fragmentation p

- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. - SciSpace. (URL not available)

- Mass spectra of tetrahydroquinolines - Canadian Science Publishing. (URL not available)

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel

- Interpretation of mass spectra. (URL not available)

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL not available)

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (URL not available)

- 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL not available)

- 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride(73075-45-3) 1 h nmr - ChemicalBook. (URL not available)

- 7-Chloro-1,2,3,4-tetrahydroisoquinoline, 97% - Lab-Chemicals.Com. (URL not available)

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (URL not available)

- 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 - ChemicalBook. (URL not available)

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI. (URL not available)

- FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM.

- 7-Chloro-1,2,3,4-tetrahydroisoquinoline, 95%, Thermo Scientific Chemicals 250 mg. (URL not available)

Sources

- 1. 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. organicreactions.org [organicreactions.org]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 7-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, with a focus on providing practical insights for laboratory use.

Section 1: Core Molecular Identity and Properties

1.1 Chemical Identification

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its hydrochloride salt form enhances solubility, making it suitable for a range of biological assays and drug formulation processes.[2]

| Identifier | Value | Source |

| CAS Number | 73075-45-3 | [3][4][5][6] |

| Molecular Formula | C₉H₁₁Cl₂N | [3][5] |

| Molecular Weight | 204.10 g/mol | [1][4][5] |

| IUPAC Name | 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | [3][6] |

| InChI Key | OGIAIXMUSSACDB-UHFFFAOYSA-N | [3][6] |

| SMILES | Cl.ClC1=CC2=C(CCNC2)C=C1 | [3] |

1.2 Chemical Structure

The structure of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride consists of a tetrahydroisoquinoline core with a chlorine atom substituted at the 7th position of the aromatic ring. The nitrogen atom in the heterocyclic ring is protonated to form the hydrochloride salt.

Caption: Chemical structure of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

1.3 Spectroscopic Data

Characterization of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is typically achieved through various spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key technique for confirming its structure. Spectroscopic data for this compound is available from chemical suppliers and databases.[7]

Section 2: Synthesis and Mechanism

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs is a well-established area of organic chemistry, with the Pictet-Spengler reaction being a cornerstone method.[8][9] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst.

A plausible synthetic route to 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be conceptualized based on established methodologies for related compounds. A general workflow is outlined below.

Caption: A generalized workflow for the synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Section 3: Applications in Research and Drug Discovery

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a valuable building block in pharmaceutical research and development due to the prevalence of the tetrahydroisoquinoline scaffold in biologically active molecules.[2][9][10]

3.1 Neurological Disorders

This compound is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[2] Its structural similarity to bioactive molecules makes it a valuable starting point for the development of novel therapeutic agents for conditions such as depression, anxiety, and Parkinson's disease.[1]

3.2 Organic Synthesis

In the field of organic chemistry, it serves as a versatile intermediate for the creation of more complex molecular structures.[2]

3.3 Biochemical Research

Researchers utilize this compound in studies exploring the mechanisms of neurotransmitter action, which can contribute to a better understanding of brain function and the development of treatments for mental health conditions.[2]

Section 4: Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a substituted 1,2,3,4-tetrahydroisoquinoline, which can be adapted for 7-Chloro-1,2,3,4-tetrahydroisoquinoline. This protocol is based on the principles of the Pictet-Spengler reaction.

Materials:

-

2-(4-chlorophenyl)ethanamine

-

Formaldehyde (37% solution in water)

-

Hydrochloric acid (concentrated)

-

Methanol

-

Sodium sulfate (anhydrous)

-

Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-chlorophenyl)ethanamine (1 equivalent) in methanol.

-

Addition of Reagents: To the stirred solution, add formaldehyde (1.1 equivalents) dropwise at room temperature.

-

Acidification and Reflux: Slowly add concentrated hydrochloric acid to the reaction mixture until it is acidic. Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Workup: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the methanol.

-

Extraction: To the aqueous residue, add dichloromethane and basify with a suitable base (e.g., sodium hydroxide solution) until the aqueous layer is alkaline. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 7-Chloro-1,2,3,4-tetrahydroisoquinoline.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

5.1 Hazard Identification

According to safety data sheets, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[11][12]

5.2 Recommended Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

-

Ventilation: Ensure adequate ventilation when handling this compound.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation.[11]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[12] It is recommended to store under an inert atmosphere at room temperature.[1][5]

5.3 First Aid Measures

-

If on skin: Wash with plenty of soap and water.[11]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[12]

-

If swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[13]

Always consult the latest Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive safety information.

References

-

Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride - PrepChem.com. [Link]

-

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride - MySkinRecipes. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

- CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google P

-

7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one - PubChem. [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

-

7-chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride - PubChemLite. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI. [Link]

-

7-Chloro-1,2,3,4-tetrahydroquinoline | C9H10ClN | CID 13047366 - PubChem. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

Sources

- 1. 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 98% 1 g | Request for Quote [thermofisher.com]

- 4. 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. H63456.MD [thermofisher.com]

- 7. 7-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE(73075-45-3) 1H NMR [m.chemicalbook.com]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.ie [fishersci.ie]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of 7-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Introduction

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a pivotal heterocyclic compound, forming the structural backbone of numerous bioactive molecules and serving as a critical intermediate in pharmaceutical research and development.[1] Its utility spans from neuropharmacology to medicinal chemistry, where its structural attributes are leveraged to design novel therapeutic agents.[1] The hydrochloride salt form is specifically utilized to enhance aqueous solubility, a crucial parameter for biological assays and formulation development.[1] This guide provides a comprehensive technical overview of the solubility and stability of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, offering field-proven insights and detailed experimental protocols for its characterization. While specific quantitative data for this compound is not extensively available in public literature, this guide establishes a robust framework for its evaluation based on the properties of the parent molecule, 1,2,3,4-tetrahydroisoquinoline, and established principles of physical and organic chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN·HCl | Chem-Impex[1] |

| Molecular Weight | 204.10 g/mol | Lab-Chemicals.Com[2] |

| Appearance | Off-white to beige powder | Chem-Impex |

| Melting Point | 205-212 °C | Chem-Impex |

| Storage | Inert atmosphere, Room Temperature | Lab-Chemicals.Com[2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The hydrochloride salt of 7-Chloro-1,2,3,4-tetrahydroisoquinoline is expected to exhibit enhanced solubility in polar solvents compared to its free base form.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of common pharmaceutical solvents is the first step in characterization. The following table provides an expected qualitative solubility profile based on the properties of similar heterocyclic hydrochlorides.

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The hydrochloride salt will readily dissociate, and the polar nature of the tetrahydroisoquinoline moiety will facilitate interaction with water molecules. |

| Methanol | Soluble | Methanol's polarity and ability to form hydrogen bonds will facilitate the dissolution of the hydrochloride salt. |

| Ethanol | Sparingly Soluble to Soluble | Ethanol is less polar than methanol, which may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of solvating a wide range of compounds. |

| Dichloromethane (DCM) | Slightly Soluble to Insoluble | As a non-polar solvent, DCM is not expected to effectively solvate the ionic hydrochloride salt. |

Quantitative Solubility Determination: Experimental Protocol

A validated experimental protocol is necessary to determine the precise solubility of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. The following protocol outlines a standard shake-flask method.

Objective: To determine the equilibrium solubility of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in various solvents at a specified temperature.

Materials:

-

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride to a series of scintillation vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the samples to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Processing:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

-

Analysis:

-

Dilute the aliquots with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples using a validated stability-indicating HPLC method.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in each sample by comparing the peak area to a standard calibration curve.

-

Calculate the solubility in mg/mL or other appropriate units.

-

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage.[5]

Predicted Degradation Pathways

Based on the structure of 7-Chloro-1,2,3,4-tetrahydroisoquinoline, potential degradation pathways under various stress conditions can be predicted. The secondary amine and the aromatic ring are likely sites of chemical transformation.

-

Hydrolysis: The molecule is generally stable to hydrolysis due to the absence of readily hydrolyzable functional groups. However, extreme pH and temperature conditions could potentially lead to ring-opening or other transformations.

-

Oxidation: The secondary amine is susceptible to oxidation, potentially forming N-oxides or imines. The electron-rich aromatic ring could also undergo oxidation.

-

Photolysis: Exposure to UV or visible light may induce photolytic degradation, potentially involving the chloro-substituent or the aromatic ring.

-

Thermal Degradation: High temperatures can lead to decomposition, the pathway of which would depend on the specific conditions.

Experimental Protocols for Forced Degradation

The following protocols are designed in accordance with ICH guidelines to evaluate the stability of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.[6]

1. Hydrolytic Degradation:

-

Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified period.

-

Basic Conditions: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified period.

-

Neutral Conditions: Dissolve the compound in purified water and heat at 60-80 °C for a specified period.

-

Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

2. Oxidative Degradation:

-

Method: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Sample Analysis: Monitor the reaction over time by withdrawing aliquots and analyzing them by HPLC.

3. Photolytic Degradation:

-

Method: Expose a solid sample and a solution of the compound to a light source capable of emitting both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Sample Analysis: Analyze the samples at appropriate time intervals using HPLC.

4. Thermal Degradation:

-

Method: Expose a solid sample of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.

-

Sample Analysis: Analyze the sample at various time points to assess the extent of degradation.

Caption: Overview of Forced Degradation Workflow.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.

Proposed HPLC Method Parameters

The following parameters are a starting point for developing a robust stability-indicating method for 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

| Parameter | Recommended Condition | Justification |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | A common mobile phase for the analysis of basic compounds, providing good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at an appropriate wavelength (e.g., 220 nm or 275 nm) | The aromatic ring will have strong UV absorbance. |

| Injection Volume | 10-20 µL | Standard injection volume. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Data Summary

The following tables should be populated with experimental data obtained from the protocols described above.

Table 1: Quantitative Solubility of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | To be determined |

| Methanol | 25 | To be determined |

| Ethanol | 25 | To be determined |

| DMSO | 25 | To be determined |

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Time | % Degradation | Number of Degradants |

| Acidic Hydrolysis | 0.1 M HCl, 80 °C | 24 h | To be determined | To be determined |

| Basic Hydrolysis | 0.1 M NaOH, 80 °C | 24 h | To be determined | To be determined |

| Oxidation | 3% H₂O₂, RT | 24 h | To be determined | To be determined |

| Photolysis | ICH Q1B | 24 h | To be determined | To be determined |

| Thermal | 80 °C | 24 h | To be determined | To be determined |

Conclusion

References

-

Development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Retrieved from [Link]

-

Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Retrieved from [Link]

- Gitto, R., et al. (2008). Solution-phase parallel synthesis of novel 1,2,3,4-tetrahydroisoquinoline-1-ones as anticonvulsant agents. Chemical & Pharmaceutical Bulletin, 56(2), 181-184.

-

ICH Harmonised Tripartite Guideline. (1996, November 6). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

- Perrey, D. A., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Chemical Neuroscience, 9(3), 587-602.

- Qiu, Q., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175.

- Schultz, A. G., et al. (1998). Asymmetric Synthesis of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 63(22), 7795–7804.

- Singh, K., et al. (2021). Insights into the structure activity relationship of nitrogen-containing heterocyclics for the development of antidepressant compounds: An updated review. Journal of Molecular Structure, 1237, 130369.

-

Talari, Y., & Reddy, M. S. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology. Retrieved from [Link]

-

Tetrahydroisoquinoline. (n.d.). In Wikipedia. Retrieved from [Link]

-

Tetrahydroisoquinoline - Solubility of Things. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid bicyclic framework provides an excellent platform for the spatial presentation of pharmacophoric elements, making it a valuable building block in the design of novel therapeutics. This guide focuses on a specific, halogenated derivative: 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. The introduction of a chlorine atom at the 7-position significantly influences the electronic properties and metabolic stability of the molecule, offering unique opportunities for modulating its pharmacological profile. This document serves as a comprehensive technical resource, detailing the fundamental properties, synthesis, characterization, and biological significance of this important chemical entity.

Section 1: Core Molecular Attributes

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system.[2][3] Its hydrochloride salt form enhances aqueous solubility, a crucial property for biological assays and pharmaceutical formulation.[2]

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and corresponding molecular weight. These fundamental parameters are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Attribute | Value | Source(s) |

| Chemical Name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | [4][5] |

| Molecular Formula | C₉H₁₀ClN · HCl (or C₉H₁₁Cl₂N) | [2][4] |

| Molecular Weight | 204.10 g/mol (or 204.14 g/mol ) | [2][4] |

| CAS Number | 73075-45-3 | [4][5] |

Physicochemical Properties

The physical state and solubility of the compound dictate its handling, storage, and application in experimental settings.

| Property | Description | Source(s) |

| Appearance | Off-white to beige powder | [2] |

| Melting Point | 205-212 °C | [2] |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere | [2][4] |

Section 2: Synthesis and Mechanistic Insights

The construction of the tetrahydroisoquinoline core is most classically achieved through the Pictet-Spengler reaction . This powerful carbon-carbon bond-forming reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[3][6]

The Pictet-Spengler Reaction: A Mechanistic Overview

The reaction proceeds through a well-established mechanism. The understanding of this pathway is crucial for optimizing reaction conditions and predicting potential side products.

-

Imine/Iminium Ion Formation: The reaction commences with the condensation of the primary amine of the β-arylethylamine (e.g., 3-chlorophenethylamine) with a carbonyl compound (e.g., formaldehyde) to form a Schiff base (an imine).

-

Acid Catalysis: In the presence of an acid catalyst (like HCl), the imine is protonated to form a highly electrophilic iminium ion. This step is critical as the imine itself is generally not electrophilic enough to induce cyclization.[6]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenethylamine moiety then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution.

-

Rearomatization: The resulting spirocyclic intermediate rapidly undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final tetrahydroisoquinoline product.[6]

Diagram: Generalized Pictet-Spengler Reaction Workflow

Caption: Key stages of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

This protocol is based on the principles of the Pictet-Spengler reaction, adapted for the specific synthesis of the title compound. The starting material would be 2-(3-chlorophenyl)ethan-1-amine.

Materials:

-

2-(3-chlorophenyl)ethan-1-amine

-

Aqueous formaldehyde (37%)

-

Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)

-

Ethanol

-

Diethyl ether

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-chlorophenyl)ethan-1-amine in a suitable solvent like ethanol.

-

Acidification: Add concentrated HCl or HBr to the solution. The acid acts as the catalyst for the reaction.

-

Aldehyde Addition: Slowly add an aqueous solution of formaldehyde to the reaction mixture. An excess of formaldehyde is often used to ensure complete consumption of the amine.[7]

-

Reflux: Heat the reaction mixture to reflux (typically 80-90°C) for several hours (e.g., 6-10 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the hydrochloride or hydrobromide salt of the product.

-

Purification: Collect the crude product by filtration. The precipitate can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. Decolorizing with activated charcoal may be necessary to remove colored impurities.

-

Drying: Wash the purified crystals with a non-polar solvent like diethyl ether to remove residual solvent and dry under vacuum to obtain the final 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride product.

Self-Validating System and Causality:

-

Choice of Acid: Strong protic acids like HCl or HBr are essential to protonate the intermediate Schiff base, forming the highly reactive iminium ion necessary for the electrophilic aromatic substitution.

-

Formaldehyde as Reagent: Formaldehyde is the simplest aldehyde and is highly reactive, making it ideal for the synthesis of 1-unsubstituted tetrahydroisoquinolines.[8]

-

Purification by Recrystallization: The hydrochloride salt of the product typically has good crystallinity and is less soluble in cold alcohol/water mixtures than the starting materials or byproducts, allowing for effective purification.

Section 3: Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically employed for compounds of this nature.

Illustrative HPLC Protocol:

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic modifier like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Rationale for Method Choices:

-

C18 Column: The nonpolar stationary phase of a C18 column effectively retains the tetrahydroisoquinoline molecule through hydrophobic interactions.

-

Acidified Mobile Phase: The addition of an acid like TFA or phosphoric acid to the mobile phase helps to ensure consistent protonation of the amine, leading to sharp, symmetrical peaks and reproducible retention times.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Expected ¹H and ¹³C NMR Spectral Data (in DMSO-d₆): The chemical shifts (δ) are reported in parts per million (ppm).

| Assignment | ¹H NMR (Expected δ, Multiplicity) | ¹³C NMR (Expected δ) | Rationale for Assignment |

| Aromatic CH | ~7.1-7.4 (m) | ~125-135 | Signals corresponding to the protons and carbons of the chlorinated benzene ring. The exact shifts and splitting patterns depend on the substitution. |

| CH₂ (Position 1) | ~4.2 (s) or (t) | ~40-45 | Methylene group adjacent to the nitrogen and the aromatic ring. |

| CH₂ (Position 3) | ~3.4 (t) | ~25-30 | Methylene group adjacent to the nitrogen. |

| CH₂ (Position 4) | ~2.9 (t) | ~45-50 | Methylene group adjacent to the aromatic ring. |

| NH₂⁺ | ~9.5 (br s) | N/A | Broad singlet for the protonated secondary amine, which may exchange with residual water in the solvent. |

Note: The provided NMR data is illustrative and based on general knowledge of similar structures. Actual spectra should be compared with reference data where available.

Diagram: NMR Data Interpretation Workflow

Caption: A logical workflow for the analytical validation of the compound.

Section 4: Applications in Drug Discovery and Neuroscience

The 7-chloro-tetrahydroisoquinoline scaffold is of significant interest in neuropharmacology, primarily due to its structural resemblance to endogenous neurotransmitters and its ability to serve as a precursor for compounds with high affinity for various receptors.

Dopamine Receptor Affinity

Research has shown that derivatives of 7-chloro-tetrahydroisoquinoline exhibit significant affinity for dopamine receptors. Specifically, 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines have been synthesized and evaluated for their binding to D₁-like and D₂-like dopamine receptors.[10]

One notable derivative, 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline , displayed a high affinity for D₂-like receptors with a Kᵢ value of 66 nM and a 49-fold selectivity over D₁ receptors.[10] This compound also demonstrated antidepressant-like effects in animal models, which were blocked by the D₂ receptor antagonist haloperidol, strongly suggesting that its mechanism of action is mediated through the D₂ receptor.[10]

The presence of the 7-chloro substituent is critical for this activity, as it influences the electronic distribution of the aromatic ring and its interaction with the receptor binding pocket. This highlights the importance of this specific chlorinated intermediate as a starting point for the development of novel CNS-active agents.

Building Block for Complex Pharmaceuticals

Beyond its intrinsic activity, 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a versatile building block for more complex molecules.[2] Its secondary amine can be readily functionalized, and the aromatic ring can undergo further substitutions, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. Its applications extend to the development of potential treatments for a range of neurological disorders, including depression, anxiety, and Parkinson's disease.[11]

References

-

J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]

-

Berenguer, I., El Aouad, N., Andujar, S., Romero, V., Suvire, F., Freret, T., Bermejo, A., Ivorra, M. D., Enriz, R. D., Boulouard, M., Cabedo, N., & Cortes, D. (2009). 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice. Bioorganic & Medicinal Chemistry, 17(15), 5484-5495. [Link]

-

Organic Chemistry Division, Indian Institute of Chemical Technology. Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

-

Singh, H., & Kumar, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13955-13979. [Link]

- Gribble, G. W. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. U.S. Patent No. 5,808,071. Washington, DC: U.S.

-

MySkinRecipes. 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

-

SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. organicreactions.org [organicreactions.org]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. H63456.03 [thermofisher.com]

- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. rsc.org [rsc.org]

- 8. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 9. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]

The Strategic Application of 7-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to modulate interactions with a multitude of biological targets. This inherent bioactivity has led to the development of THIQ-based compounds with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[3]

Within this important class of heterocycles, 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride stands out as a particularly versatile and valuable building block for drug discovery. The presence of a chlorine atom at the 7-position not only influences the electronic properties of the aromatic ring but also serves as a key functional handle for further molecular elaboration through modern cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis, reactivity, and application of 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, offering field-proven insights for researchers and scientists in drug development.

Physicochemical Properties and Structural Attributes

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is typically an off-white to beige powder.[4] The hydrochloride salt form enhances its solubility in aqueous media, a crucial attribute for its use in various biological assays and synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN · HCl | [4] |

| Molecular Weight | 204.10 g/mol | [4] |

| CAS Number | 73075-45-3 | [4] |

| Appearance | Off-white to beige powder | [4] |

| Storage | Inert atmosphere, Room Temperature | [4] |

The fundamental structure of 7-chloro-1,2,3,4-tetrahydroisoquinoline provides a unique combination of a nucleophilic secondary amine and a substituted aromatic ring, paving the way for diverse chemical modifications.

Figure 2: Pictet-Spengler synthesis workflow for 7-chloro-THIQ.

Experimental Protocol: Pictet-Spengler Synthesis

Objective: To synthesize 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride from 3-chlorophenethylamine.

Materials:

-

3-Chlorophenethylamine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenethylamine in a suitable solvent like water or ethanol.

-

Addition of Reagents: Add an equimolar amount of aqueous formaldehyde solution to the flask. Carefully add concentrated hydrochloric acid to the mixture to act as the catalyst. The reaction is typically run under acidic conditions to promote the formation of the electrophilic iminium ion intermediate. [5]3. Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The electrophilic ring closure is facilitated by electron-donating groups on the aromatic ring, though the chloro-substituent is generally well-tolerated. [5]4. Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by the slow addition of a saturated sodium hydroxide solution until the mixture is basic.

-

Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base of 7-chloro-1,2,3,4-tetrahydroisoquinoline. Further purification can be achieved by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of ethanol and add a solution of HCl in ethanol or bubble HCl gas through the solution. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride as a solid.

Reactivity and Application as a Building Block

The true utility of 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in medicinal chemistry lies in its dual reactivity. The secondary amine at the 2-position and the chloro-substituent at the 7-position offer orthogonal sites for chemical modification.

N-Functionalization

The secondary amine is readily functionalized through various reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Arylation: Buchwald-Hartwig amination allows for the coupling of the secondary amine with aryl halides to form N-aryl derivatives. [6][7]

C-7 Functionalization: The Power of Cross-Coupling

The chlorine atom at the 7-position is a key feature, enabling a wide range of palladium-catalyzed cross-coupling reactions to build molecular complexity. This allows for the introduction of various aryl, heteroaryl, and alkyl groups, which is crucial for exploring structure-activity relationships (SAR).

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. [8][9][10]

Figure 3: General scheme of Suzuki-Miyaura coupling at the C-7 position.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 7-aryl-1,2,3,4-tetrahydroisoquinoline derivative.

Materials:

-

7-Chloro-1,2,3,4-tetrahydroisoquinoline (free base or hydrochloride salt with an additional equivalent of base)

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., sodium carbonate, potassium phosphate)

-

Solvent (e.g., dioxane, toluene, DMF, with water)

Procedure:

-

Reaction Setup: To a reaction vessel, add 7-chloro-1,2,3,4-tetrahydroisoquinoline, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Solvent Addition and Degassing: Add the solvent system (e.g., a mixture of dioxane and water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 7-aryl-1,2,3,4-tetrahydroisoquinoline.

2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the C-7 position and a primary or secondary amine. [6][7][11]

Figure 4: General scheme of Buchwald-Hartwig amination at the C-7 position.

Applications in Drug Discovery: Case Studies

The 7-chloro-THIQ scaffold has been instrumental in the development of numerous biologically active compounds, particularly in the areas of oncology and central nervous system (CNS) disorders.

Anticancer Agents

Derivatives of 7-chloroquinoline and its reduced forms, such as THIQ, have shown significant potential as anticancer agents. [3][12]The 7-chloroquinoline scaffold is a key component of several approved drugs. By utilizing 7-chloro-THIQ as a starting material, medicinal chemists can synthesize novel analogs with potential activity against various cancer cell lines. For instance, studies have shown that certain 7-chloroquinoline hydrazones exhibit potent cytotoxic activity against a broad panel of cancer cell lines, including those from leukemia, lung cancer, colon cancer, and breast cancer. [3]

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The THIQ scaffold can serve as a template for the design of kinase inhibitors that compete with ATP for binding to the kinase active site. The 7-position is often a key vector for substitution to achieve potency and selectivity. By employing Suzuki-Miyaura coupling on the 7-chloro-THIQ core, a variety of aryl and heteroaryl moieties can be introduced to probe the hydrophobic pocket of the kinase active site, leading to the identification of potent and selective inhibitors. [13]

CNS Agents

The THIQ skeleton is structurally related to several neurotransmitters and has been a fertile ground for the discovery of CNS-active agents. For example, some THIQ derivatives have been investigated for their potential as antagonists for CNS receptors. [14]

Safety and Handling

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. [15][16]It may also cause respiratory irritation. [16]Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water.

Conclusion

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a high-value building block in medicinal chemistry, offering a robust scaffold with two distinct points for chemical diversification. The well-established synthetic routes to this compound, coupled with the versatility of the secondary amine and the chloro-substituent, provide a powerful platform for the generation of diverse chemical libraries. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of structure-activity relationships, ultimately facilitating the discovery of novel therapeutic agents for a range of diseases. As the demand for new and effective drugs continues to grow, the importance of key building blocks like 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in drug discovery programs is set to expand.

References

- Asian Journal of Chemistry.

- Cureus. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.

- Pictet-Spengler Isoquinoline Synthesis.

- Thermo Fisher Scientific. Pictet-Spengler Tetrahydroisoquinoline Synthesis.

- Organic Syntheses. Buchwald-Hartwig Coupling.

- Organic Reactions.

- ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese.

- Molecules. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. 2022.

- Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. 2021.

- PubChem. 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one.

- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.

- Google P

- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.

- Molecules. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. 2022.

- Molecules. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- Lab-Chemicals.Com. 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 95%.

- Molecules.

- Chemistry LibreTexts.

- Wikipedia.

- ResearchGate. SAR profile of N-substituted THIQ analogs as RT inhibitors.

- Organic Chemistry Portal. Suzuki Coupling.

- ResearchGate.

- Journal of Organic and Pharmaceutical Chemistry.

- Journal of the Iranian Chemical Society.

- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. 2021.

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2023.

- ChemicalBook. 7-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE.

- Organic Synthesis. Suzuki-Miyaura Coupling.

- Molecules. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. 2011.

- ChemicalBook. 7-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE.

- Thermo Fisher Scientific. 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 98% 250 mg | Buy Online.

- ResearchGate. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists.

- Organic Syntheses Procedure.

- Molecules.

- PubChem. 7-Chloro-1,2,3,4-tetrahydroquinoline.

- Journal of medicinal chemistry. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors. 2011.

- Beilstein Journal of Organic Chemistry.

- PubChem. 1,2,3,4-Tetrahydroisoquinoline.

- Chemistry & biology. Chemistry & Biology Of Multicomponent Reactions. 2012.

- Andrew G Myers Research Group. The Suzuki Reaction.

- ResearchGate. Multicomponent Synthesis of Tetrahydroisoquinolines.

- Google Patents. 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8ClNO | CID 18672397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

Potential therapeutic applications of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

An In-Depth Technical Guide on the Potential Therapeutic Applications of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules.[1] This guide synthesizes the current understanding of its therapeutic potential, which is primarily rooted in its potent inhibition of Phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the epinephrine biosynthesis pathway.[2][3] By modulating epinephrine levels, this compound presents a compelling target for cardiovascular diseases.[2] Furthermore, the broader THIQ scaffold is recognized for its neuroprotective properties, including antagonism of the glutamatergic system and free-radical scavenging capabilities, suggesting applications in neurodegenerative disorders.[4][5] This document provides a comprehensive overview of its mechanism, preclinical evidence, and detailed methodologies for its evaluation, while also addressing the critical challenges of selectivity and pharmacokinetics that must be navigated in the drug development process.

Part 1: Foundational Chemistry and Pharmacology

Chemical Identity and Physicochemical Properties

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a stable, soluble salt form, making it suitable for a wide range of biological assays and formulation studies.[6] Its core structure is a fusion of a benzene ring and a piperidine ring, with a chlorine atom substituted at the 7th position, a feature known to enhance its primary biological activity.[3][7]

| Property | Value | Source |

| Chemical Formula | C₉H₁₁Cl₂N | [8] |

| Molecular Weight | 204.10 g/mol | [8] |

| CAS Number | 73075-45-3 | [8] |

| Appearance | Solid | N/A |

| Storage | Room temperature, inert atmosphere | [8] |

Synthesis Overview

The synthesis of substituted tetrahydroisoquinolines is well-established in medicinal chemistry, with the Pictet-Spengler condensation being a cornerstone reaction.[9] This reaction involves the cyclization of a phenylethylamine with an aldehyde or ketone.[9] For chlorinated analogs, the synthesis typically starts from a correspondingly chlorinated phenylethylamine. Multi-component reactions (MCRs) and microwave-assisted synthesis have also been developed to improve efficiency and yield.[1][9]

Caption: General workflow for the synthesis of THIQ derivatives.

Core Mechanism of Action: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

The primary pharmacological target of 7-Chloro-THIQ is the enzyme Phenylethanolamine N-methyltransferase (PNMT).[3] PNMT catalyzes the final, rate-limiting step in the biosynthesis of epinephrine (adrenaline), which is the transfer of a methyl group from the universal donor S-adenosyl-L-methionine (SAM) to norepinephrine.[2][7]

Epinephrine is a critical hormone and neurotransmitter involved in the "fight-or-flight" response, regulating heart rate, blood pressure, and metabolism.[7] By inhibiting PNMT, 7-Chloro-THIQ effectively reduces the production of epinephrine, thereby decreasing the overall activity of the adrenergic system. This mechanism is the foundation for its potential use in cardiovascular disorders.[2]

Caption: The catecholamine biosynthesis pathway and the point of inhibition.

The THIQ scaffold is a potent structural motif for PNMT inhibition.[7] It acts as a conformationally restricted analog of the natural substrate, norepinephrine. The addition of electron-withdrawing groups, such as chlorine at the 7-position, has been shown to significantly enhance inhibitory potency.[3][7] Studies on a series of chlorinated THIQs demonstrated that the 7-chloro and particularly the 7,8-dichloro analogs are among the most potent inhibitors both in vitro and in vivo.[3]

Part 2: Therapeutic Applications & Preclinical Evidence

Cardiovascular Modulation

The rationale for using a PNMT inhibitor in cardiovascular disease is to reduce the chronically elevated levels of epinephrine that contribute to pathologies like hypertension and heart failure.[7] While direct clinical data for 7-Chloro-THIQ is limited, extensive research on its close analog, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139), provides strong preclinical validation.

In animal studies, SK&F 64139 was shown to be a potent inhibitor of both adrenal and central nervous system (CNS) PNMT.[10] A single-dose Phase I study in humans demonstrated that significant plasma levels of the drug could be achieved without causing major alterations in blood pressure or CNS symptoms under resting conditions, suggesting that the clinical effects of acute PNMT inhibition might be more apparent in states of sympathetic activation.[10]

Preclinical Data Summary for PNMT Inhibitors

| Compound | Model | Key Findings | Reference |

| SK&F 64139 | Animal Studies | 50% inhibition of adrenal and central PNMT at a plasma level of 0.35 µg/mL. | [10] |

| Chlorinated THIQs | In vitro (Rabbit Adrenal) | 7,8-Cl₂ derivative was the most potent in vitro inhibitor of the series. | [3] |

| SK&F 64139 | Human (Phase I) | Well-tolerated in single doses; no significant change in resting blood pressure or catecholamines. | [10] |

Neuroprotection and CNS Disorders

Beyond its role in the peripheral adrenergic system, PNMT and epinephrine are also present in the brain and have been implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as post-traumatic stress disorder (PTSD).[7][11][12] Therefore, PNMT inhibitors are being investigated as tools to probe these functions and as potential therapeutics.[7][12]

The THIQ scaffold itself confers additional neuroprotective properties independent of PNMT inhibition. Certain THIQ derivatives have been shown to:

-

Inhibit Glutamate-Induced Excitotoxicity: Some analogs, like 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), protect against glutamate-induced cell death by acting as antagonists at NMDA receptors.[4][5]

-

Scavenge Free Radicals: The THIQ structure can reduce free radicals formed during dopamine catabolism, a key process in the pathology of Parkinson's disease.[4]

-